N-(4-methoxyphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Thiadiazine ring formation: This step often involves the reaction of triazole intermediates with sulfur-containing reagents.
Functional group modifications: Introduction of methoxy, methyl, and phenoxymethyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-6-(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. Its combination of functional groups and ring systems may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5O3S/c1-17-8-10-18(11-9-17)23-24(25(32)27-19-12-14-20(33-2)15-13-19)35-26-29-28-22(31(26)30-23)16-34-21-6-4-3-5-7-21/h3-15,23-24,30H,16H2,1-2H3,(H,27,32) |
InChI Key |
IXBDJJHZMXYIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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